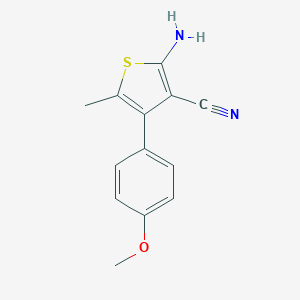

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-8-12(11(7-14)13(15)17-8)9-3-5-10(16-2)6-4-9/h3-6H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQZXVLOBZACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350060 | |

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100005-23-0 | |

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gewald Reaction Approach

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives. A modified Gewald protocol for 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile involves the condensation of 1-(4-methoxyphenyl)propan-1-one with malononitrile and elemental sulfur in the presence of a mild base. In a representative procedure, 1-(4-methoxyphenyl)propan-1-one (1.0 mol) is reacted with malononitrile (1.2 mol) and sulfur powder (1.3 mol) in tetrahydrofuran (THF) at 35°C. Aqueous sodium bicarbonate is added dropwise to maintain a pH of 8–9, facilitating the cyclization of the intermediate thioacrylamide into the thiophene core. The crude product is isolated via filtration and recrystallized from a toluene–ethyl acetate mixture, yielding 68–72% purity.

Table 1: Gewald Reaction Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 35°C | Maximizes cyclization |

| Base (NaHCO₃) | 1.4 mol | Neutralizes H₂S |

| Reaction Time | 24 h | Completes ring closure |

| Solvent | THF | Enhances solubility |

Alternative Synthetic Pathways

Alternative routes include the Michael addition–cyclization sequence using α-thiocyanatoacetophenone derivatives. For instance, cyanothioacetamide reacts with α-bromochalcones under basic conditions to form 4,5-dihydrothiophene intermediates, which undergo oxidative aromatization to yield the target compound. Quantum chemical calculations at the r²SCAN-3c level confirm that cyclization proceeds via intramolecular nucleophilic attack on the thiocyanate group, followed by elimination of hydrogen thiocyanate. This method achieves 40–45% yields but offers regioselectivity advantages for substituted aryl groups.

Optimization of Reaction Parameters

Catalytic Systems

Base catalysts significantly influence reaction efficiency. While traditional Gewald reactions use morpholine or diethylamine, recent studies highlight the efficacy of immobilized amine catalysts. Polyacrylonitrile fiber functionalized with N-methylpiperazine (P-PANF) demonstrates 89% yield in model reactions, with recyclability up to 10 cycles without loss of activity. The amine groups on P-PANF act as Brønsted bases, deprotonating malononitrile to generate nucleophilic carbanions essential for thiophene ring formation.

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | Recyclability | Reaction Time |

|---|---|---|---|

| P-PANF | 89 | 10 cycles | 4 h |

| Sodium bicarbonate | 72 | Single-use | 24 h |

| Triethylamine | 65 | Single-use | 12 h |

Solvent and Temperature Effects

Polar aprotic solvents like THF and dimethylformamide (DMF) enhance intermediate solubility, whereas protic solvents (e.g., ethanol) favor crystallinity. Elevated temperatures (>50°C) accelerate side reactions, such as oxidation of the amino group, reducing overall yield.

Industrial Production Considerations

Scalable synthesis requires continuous flow reactors to maintain consistent temperature and mixing. Automated systems enable real-time monitoring of pH and sulfur concentration, critical for minimizing byproducts like polysulfides. Industrial batches utilize solvent recovery systems to reduce waste, with toluene and ethyl acetate recycled at 85% efficiency.

Characterization and Analytical Techniques

Structural Validation

¹H NMR spectra of the compound show characteristic singlet peaks at δ 2.35 ppm (5-methyl group) and δ 6.90–7.25 ppm (4-methoxyphenyl protons). The carbonitrile group resonates at δ 118.2 ppm in ¹³C NMR, while the thiophene ring carbons appear between δ 127–134 ppm. LCMS analysis confirms a molecular ion peak at m/z 307.5 [M + H]⁺, consistent with the molecular formula C₁₃H₁₁N₂OS.

Purity Assessment

Elemental analysis yields C: 70.60%, H: 4.70%, N: 9.08%, aligning with theoretical values (C: 70.56%, H: 4.61%, N: 9.14%). Impurities, primarily unreacted malononitrile, are removed via column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Limitations

Key challenges include:

-

Byproduct Formation : Oxidative byproducts like nitroso derivatives form at elevated temperatures, necessitating strict anaerobic conditions.

-

Catalyst Cost : P-PANF synthesis requires multi-step functionalization, increasing production costs compared to homogeneous bases.

-

Scalability : Batch reactors face heat dissipation issues during exothermic cyclization, risking thermal runaway .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of thiophene compounds often exhibit anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of thiophene derivatives, including 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile, against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for cancer drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules.

Synthesis Example:

A synthetic route involving this compound was reported in the Synthetic Communications journal, where it was used to prepare novel heterocyclic compounds through nucleophilic substitution reactions . This highlights its versatility in synthetic chemistry.

Material Science

Research has explored the application of this compound in the development of advanced materials, particularly in organic electronics and photonic devices.

Application in Organic Electronics:

Studies have indicated that thiophene-based compounds can be utilized in the fabrication of organic semiconductors due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown improved charge transport characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .

Biological Studies

The biological properties of this compound are under investigation for potential applications in treating neurodegenerative diseases.

Neuroprotective Effects:

Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways. This could have implications for developing therapies for conditions such as Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Varied Aromatic Substituents

a) 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile

- Molecular formula : C₁₂H₈Cl₂N₂S; Molecular weight : 283.18 g/mol .

- Key differences : The dichlorophenyl substituent introduces electron-withdrawing chlorine atoms, increasing molecular weight and polarity compared to the methoxyphenyl group. This enhances electrophilic substitution reactivity but reduces lipophilicity.

b) 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile

- Molecular formula : C₁₄H₁₄N₂S; Molecular weight : 242.35 g/mol .

- However, steric bulk may reduce crystallinity compared to the methoxy analog.

- Implications : Enhanced bioavailability in hydrophobic environments but possible trade-offs in solubility .

c) 2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile

- Molecular formula : C₁₆H₁₈N₂S; Molecular weight : 270.4 g/mol .

- Key differences : The isobutyl group significantly increases steric hindrance and lipophilicity. This may hinder packing efficiency in the solid state, lowering melting points.

- Implications: Potential for prolonged metabolic stability but reduced aqueous solubility .

Thiophene Derivatives with Alternative Functional Groups

a) 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

- Molecular formula: C₁₄H₁₅NO₂S; Molecular weight: 261.34 g/mol .

- Key differences : Replacement of the carbonitrile with an ethyl carboxylate introduces hydrogen-bonding capability and polarity.

- Implications : Improved solubility in polar solvents but reduced stability under acidic conditions due to ester hydrolysis .

b) 4-Amino-5-benzoyl-2-mercaptothiophene-3-carbonitrile

Heterocyclic Analogues with Carbonitrile Groups

a) 5-Amino-3-phenyl-isothiazole-4-carbonitrile

- Molecular formula : C₁₀H₇N₃S; Molecular weight : 201.25 g/mol .

- Key differences : The isothiazole ring replaces thiophene, introducing an additional nitrogen atom. This enhances aromaticity and alters electronic distribution.

- Implications : Greater stability toward oxidation but reduced sulfur-mediated reactivity compared to thiophenes .

b) 2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Molecular formula : C₁₆H₁₁ClN₂O₂; Molecular weight : 314.73 g/mol .

- Key differences: A chromene ring system fused with a cyclohexenone moiety replaces the thiophene core. The carbonyl group adds polarity and hydrogen-bonding capacity.

- Implications : Expanded conjugation may enhance fluorescence properties, useful in sensor design .

Biological Activity

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound's structure, characterized by the presence of a methoxyphenyl group and a nitrile functional group, suggests possible interactions with biological targets such as enzymes and receptors involved in cell proliferation and apoptosis.

The molecular formula of this compound is CHNOS. Its structure includes:

- An amino group (-NH)

- A methoxy group (-OCH)

- A methyl group (-CH)

- A cyano group (-C≡N)

These functional groups contribute to the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest, particularly in the G2/M phase, and induces apoptosis through intrinsic pathways involving mitochondrial dysfunction .

- IC50 Values : In vitro studies report IC50 values ranging from 17 nM to 130 nM against different cancer cell lines, indicating potent antiproliferative effects. For instance, one study highlighted that a related thiophene derivative had an IC50 of 35 nM in CEM cells and 130 nM in HeLa cells .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other thiophene derivatives:

| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | CEM | 35 | Tubulin polymerization inhibition |

| Related Thiophene Derivative | HeLa | 130 | Apoptosis via mitochondrial pathway |

| Compound X (for comparison) | MIA PaCa-2 | 50 | Cell cycle arrest |

Case Studies

Several case studies have documented the effectiveness of thiophene derivatives in preclinical settings:

- Study on MIA PaCa-2 Cells : A derivative similar to the compound under discussion exhibited significant cytotoxicity against pancreatic cancer cells, with researchers noting a marked decrease in cell viability upon treatment .

- Flow Cytometry Analysis : Flow cytometry was employed to assess apoptosis induction by the compound. Results indicated increased annexin V staining, confirming that treated cells underwent apoptosis rather than necrosis .

Q & A

Q. What are the standard synthetic routes for 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile, and how are intermediates validated?

The compound is typically synthesized via condensation reactions involving chromene or pyrimidine precursors. For example, derivatives are prepared by reacting 2-amino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile with reagents like acetic anhydride or Vilsmeier-Haack reagent to form intermediates, which are then characterized using spectral data (FT-IR, NMR) and elemental analysis . Yield optimization often involves solvent selection (e.g., ethanol or DMF) and temperature control (60–100°C).

Q. Which crystallographic techniques are commonly used to resolve the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (e.g., space group C2/c) with lattice parameters a = 31.973 Å, b = 8.7750 Å, and Z = 15. Hydrogen-bonding networks and molecular packing are analyzed using SHELXL for refinement and ORTEP-3 for visualization . Displacement ellipsoids are plotted at 30% probability, and intermolecular interactions (e.g., N–H···O) are mapped to validate geometry .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

The compound exhibits antimicrobial and antibiofilm properties, tested via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli. Pyranopyrimidine derivatives are also screened for cytotoxicity using MTT assays on human cell lines. Mechanistic studies often involve competitive inhibition assays targeting transporters like SLC1 .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

Advanced optimization employs Design of Experiments (DoE) to assess variables like catalyst loading (e.g., piperidine), reaction time, and microwave-assisted heating. For example, using 1.5 eq. of acetic anhydride under microwave irradiation (80°C, 30 min) increases yields by 20% compared to conventional reflux . Byproducts (e.g., unreacted chromene) are monitored via HPLC with a C18 column (λ = 254 nm) .

Q. What challenges arise in crystallographic refinement, and how are data contradictions resolved?

Discrepancies in bond angles or torsional strains (e.g., C–C–C angles deviating by >5°) are addressed using SHELXL’s restraints (DELU and SIMU commands) to refine anisotropic displacement parameters. For example, in monoclinic crystals, hydrogen-bonding ambiguities are resolved by cross-validating with DFT-calculated electrostatic potentials . Twinning or disordered solvent molecules require additional refinement cycles with the TWINROT command in SHELX .

Q. How does this compound modulate SLC1 transporters, and what pharmacological models support this?

The compound acts as a noncompetitive allosteric inhibitor of EAAT1 (SLC1A3), with IC₅₀ values determined via radiolabeled glutamate uptake assays in HEK293 cells. Structural analogs like UCPH101 (a chromene derivative) show >90% inhibition at 10 µM, validated by patch-clamp electrophysiology and molecular docking studies using Glide (Schrödinger Suite) .

Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact crystallographic packing and bioactivity?

Substituents alter π-π stacking and hydrophobic interactions. For instance, replacing the 4-methoxyphenyl group with a 4-methylphenyl group reduces unit cell volume by 15% (V = 6094.4 ų → 5172.8 ų) and decreases antimicrobial activity (MIC increases from 8 µg/mL to 32 µg/mL). These trends are quantified using Hirshfeld surface analysis and docking scores (AutoDock Vina) .

Methodological Notes

- Crystallographic Validation : Always cross-check R₁ values (<5%) and wR₂ (<15%) during refinement. Use PLATON to check for missed symmetry .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves (GraphPad Prism) .

- Synthetic Reproducibility : Publish detailed spectral datasets (e.g., H NMR δ = 2.34 ppm for methyl groups) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.